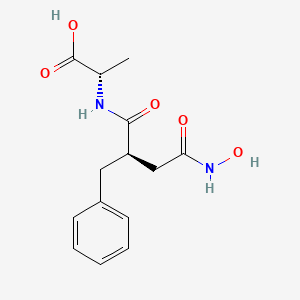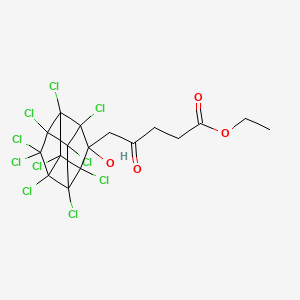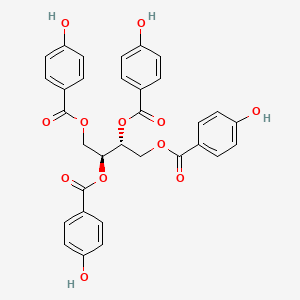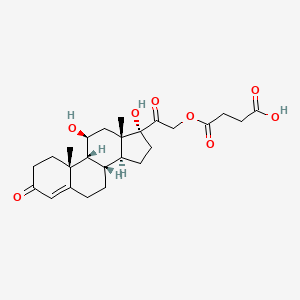
氢化可的松半琥珀酸酯
描述
It is widely used for its anti-inflammatory and anti-allergic properties . The compound is often utilized in medical treatments to manage conditions such as adrenal insufficiency, severe allergies, and inflammatory disorders.
科学研究应用
抗氧化剂研究: 它已被研究在诱导氧化应激模型中的抗氧化作用,突出了其在预防白内障等疾病中的潜力。
抗炎机制: 研究已经探索了它在各种实验模型中的抗炎特性,有助于了解皮质类固醇在控制炎症中的作用。
粘膜粘附应用: 含有氢化可的松半琥珀酸酯的粘膜粘附贴剂的开发已显示出用于局部治疗策略的潜力。
作用机制
氢化可的松半琥珀酸酯通过与细胞质糖皮质激素受体结合发挥作用 . 受体-配体复合物然后转运到细胞核中,在那里它与靶基因启动子区域的糖皮质激素反应元件 (GRE) 结合。 这种结合调节特定基因的转录,从而产生抗炎和免疫抑制效应 .
生化分析
Biochemical Properties
Hydrocortisone hemisuccinate is a glucocorticoid, which plays a crucial role in biochemical reactions. It interacts with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes . This interaction leads to multiple downstream effects over hours to days .
Cellular Effects
Hydrocortisone hemisuccinate has significant effects on various types of cells and cellular processes. It enhances the proliferation and self-renewal of limbal stem cells in explant cultures . It also supports the long-term growth of immature human myeloid cells in culture . Furthermore, it increases the activity of glucose 6-phosphate dehydrogenase in mouse mammary epithelial cells in culture in the presence of insulin .
Molecular Mechanism
The molecular mechanism of action of Hydrocortisone hemisuccinate involves binding to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects . These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Metabolic Pathways
Hydrocortisone hemisuccinate is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .
Transport and Distribution
Hydrocortisone hemisuccinate is transported and distributed within cells and tissues. Most cortisol in the blood (all but about 4%) is bound to proteins, including corticosteroid binding globulin (CBG) and serum albumin . Free cortisol, such as Hydrocortisone hemisuccinate, passes easily through cellular membranes .
Subcellular Localization
As a glucocorticoid, it is known to interact with specific intracellular receptor proteins in target tissues .
准备方法
混合: 将氢化可的松与丁二酸酐和水溶性有机溶剂均匀混合。 将碱性催化剂添加到该混合物中。
搅拌: 将混合物在 20°C 到 40°C 的温度下搅拌 5 到 30 小时。
过滤: 然后过滤混合物以获得滤液。
稀释和结晶: 将水和第二种水溶性有机溶剂添加到滤液中以形成稀释剂。 将该稀释剂在搅拌条件下添加到水中以诱导结晶。
洗涤和干燥: 洗涤和干燥所得固体以获得氢化可的松半琥珀酸酯。
这种方法的优势在于生产成本低、溶剂稳定性好,并且环境污染少。
化学反应分析
氢化可的松半琥珀酸酯会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成不同的氧化衍生物。
还原: 还原反应可以将氢化可的松半琥珀酸酯转化为其还原形式。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种催化剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
氢化可的松半琥珀酸酯与其他皮质类固醇(如泼尼松、地塞米松和倍他米松)进行比较 . 虽然所有这些化合物都具有抗炎特性,但氢化可的松半琥珀酸酯在其特定的酯形式方面是独一无二的,这影响了它的溶解度和药代动力学。 类似的化合物包括:
- 泼尼松
- 地塞米松
- 倍他米松
- 醋酸可的松
每种化合物都具有不同的特性和应用,这使得氢化可的松半琥珀酸酯成为皮质类固醇家族中宝贵的补充。
属性
IUPAC Name |
4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQWXZAWFPZJDA-CGVGKPPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-04-2 (hydrochloride salt) | |
| Record name | Hydrocortisone hemisuccinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40872905 | |
| Record name | Cortisol 21-hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-97-6, 125-04-2 | |
| Record name | Hydrocortisone hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone hemisuccinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortisol 21-hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocortisone 21-(sodium succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrocortisone hemisuccinate exert its effects on the body?
A1: Hydrocortisone hemisuccinate is a synthetic glucocorticoid that acts as a prodrug. [] Upon administration, it is rapidly hydrolyzed to hydrocortisone, which is the active form of the drug. [] Hydrocortisone exerts its effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. [] This binding triggers a cascade of downstream events, including translocation of the receptor complex to the nucleus, modulation of gene expression, and ultimately, alteration of cellular functions. [, ]
Q2: Does hydrocortisone hemisuccinate affect the immune response?
A2: Yes, one of the key downstream effects of hydrocortisone is the suppression of the immune response. [, , ] This occurs through various mechanisms, including inhibition of inflammatory mediators, reduction in the number and activity of immune cells, and interference with the production of antibodies. [, ]
Q3: How does age influence the anti-insulin effect of hydrocortisone hemisuccinate?
A3: Studies in rats have revealed that hydrocortisone hemisuccinate demonstrates an age-dependent anti-insulin effect. [] Specifically, the compound exhibits a rapid anti-insulin effect, but the magnitude of this effect varies across different age groups of rats. []
Q4: Are there any known interactions between hydrocortisone hemisuccinate and the nervous system?
A4: Research suggests that intravenous administration of hydrocortisone hemisuccinate in rabbits can induce bioelectrical changes within specific brain regions, including the septal nuclei and dorsal hippocampus. [] These changes manifest as alterations in the electroencephalogram (EEG) patterns, suggesting an interaction between hydrocortisone and neuronal activity. []
Q5: What is the molecular formula and weight of hydrocortisone hemisuccinate?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its identity as a hemisuccinate ester of hydrocortisone. [] This implies the addition of a succinic acid moiety to the hydrocortisone molecule. Based on this information, we can deduce the following:
Q6: Is there information available on material compatibility, stability, catalytic properties, or computational studies related to hydrocortisone hemisuccinate?
A6: The provided abstracts primarily focus on the clinical applications and pharmacological aspects of hydrocortisone hemisuccinate. Information regarding material compatibility, catalytic properties, or computational studies is not included in these research articles.
Q7: Are there strategies to improve the stability of hydrocortisone hemisuccinate formulations?
A9: Research indicates that incorporating alkyl substitutions on the mono-esterified dicarboxylic acid portion of steroid hemi-esters, such as hydrocortisone hemisuccinate, can significantly enhance their stability in aqueous solutions. [] This increased stability is attributed to steric hindrance, which hinders the approach of hydroxyl ions and thus slows down the rate of hydrolysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)
![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)
![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)
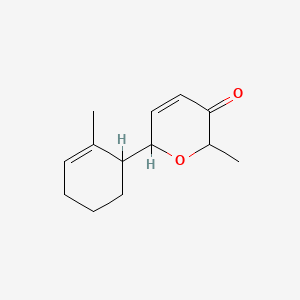
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)


![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)

